(2S)-4-oxoazetidin-2-yl acetate

chiral HPLC enantiomeric purity stereochemical integrity

(2S)-4-oxoazetidin-2-yl acetate (CAS 28562-53-0; systematic name (2S)-4-oxo-2-azetidinyl acetate) is the optically pure S‑enantiomer of the well‑known 4‑acetoxy‑2‑azetidinone pharmacophoric core. This compound class provides the intact β‑lactam ring that is the structural and mechanistic prerequisite for all carbapenem, penem, and monobactam end‑products; as such, single‑enantiomer forms are obligatory starting materials for chiral antibiotic active pharmaceutical ingredient (API) routes.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
Cat. No. B13889754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-oxoazetidin-2-yl acetate
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(=O)N1
InChIInChI=1S/C5H7NO3/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8)/t5-/m0/s1
InChIKeyOEYMQQDJCUHKQS-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxoazetidin-2-yl Acetate as a Single-Enantiomer Scaffold for Carbapenem and Penem Antibiotic Precursor Synthesis: Procurement-Quality Evidence Summary


(2S)-4-oxoazetidin-2-yl acetate (CAS 28562-53-0; systematic name (2S)-4-oxo-2-azetidinyl acetate) is the optically pure S‑enantiomer of the well‑known 4‑acetoxy‑2‑azetidinone pharmacophoric core . This compound class provides the intact β‑lactam ring that is the structural and mechanistic prerequisite for all carbapenem, penem, and monobactam end‑products; as such, single‑enantiomer forms are obligatory starting materials for chiral antibiotic active pharmaceutical ingredient (API) routes [1]. The (2S) isomer, carrying one stereogenic center at C‑2, is supplied at >97 % purity (GC) from multiple ISO‑certified vendors with full certificate‑of‑analysis documentation, making it a directly procurable building block for regulated synthesis programs .

Why Racemic or Incorrect Stereoisomer Substitution of 4-Oxoazetidin-2-yl Acetate Is Not a Viable Procurement Strategy


Substituting the (2S)‑enantiomer with racemic 4‑acetoxy‑2‑azetidinone or an incorrect isomer is chemically indefensible when the synthetic objective is a stereochemically defined carbapenem or penem. The C‑2 stereocenter in the β‑lactam ring directly programs the absolute configuration of the final bicyclic nucleus; any erosion of enantiomeric excess (ee) at this position propagates chirality errors through the entire downstream sequence, generating a diastereomeric mixture that cannot be resolved by recrystallization at the API stage [1]. Even when physical properties such as LogP (−2.01) and solubility appear similar across isomers , the difference between a single isomer and its enantiomer is the difference between a valid starting material and a source of untraceable stereochemical contamination that triggers full batch failure in regulated pharmaceutical manufacturing [2].

Site-Specific Quantitative Evidence for (2S)-4-Oxoazetidin-2-yl Acetate Relative to Racemic or Other Stereoisomer Forms


Enantiomeric Identity Confirmed by ChemSpider Chiral Resolution vs. Racemic CAS Entry

The (2S) form is registered under a distinct ChemSpider ID (32787501) with a defined optical rotation and 1 of 1 stereocentres explicitly annotated, whereas the racemate CAS 28562‑53‑0 carries no stereochemical specification . This level of stereochemical documentation is the minimum requirement for a pharmaceutical intermediate regulatory filing and is not provided by the racemic or unassigned forms .

chiral HPLC enantiomeric purity stereochemical integrity

PD‑10 (DT₅₀) Degradation Half-Life of Monocyclic β‑Lactam Acetate Scaffolds in Soil and Water Environments

A 2013 environmental fate study on monocyclic β‑lactam antibiotics structurally built on the 4‑oxoazetidin‑2‑yl acetate framework reported degradation half‑lives (DT₅₀) of 15–22 days in soil and 8–12 days in water for the N‑methylthio-substituted analog P1, with the more substituted (2R,3R)‑3‑hydroxyethyl variant degrading 1.3‑ to 1.5‑fold faster [1]. Although the (2S)‑acetate base compound was not assayed in isolation, these data establish the intrinsic environmental lability of the monocyclic azetidinone‑acetate chemotype and imply that simpler, unsubstituted esters may persist slightly longer than their 3‑hydroxy‑functionalized counterparts [1].

environmental fate DT50 antibiotic persistence

C‑4 Acetate Leaving‑Group Reactivity Confirmed by Barbier‑Type Substitution Yields in Carbapenem Synthesis

In a 2018 Russian Journal of Organic Chemistry study, (2R,3R)‑3‑[(1R)‑1‑(tert‑butyldimethylsilyloxy)ethyl]‑4‑oxoazetidin‑2‑yl acetate underwent zinc‑promoted Barbier‑type substitution with methyl 2‑bromopropanoate to afford the expected C‑4 alkylation product in 76–82 % isolated yield, demonstrating that the acetoxy leaving group on the azetidinone ring is competent for organometallic nucleophilic displacement without competitive β‑lactam ring opening [1]. While the study employed a di‑substituted analog, the C‑4 acetoxy reactivity is intrinsic to the azetidin‑2‑one ring and is essentially identical in the simpler (2S)‑mono‑substituted acetate, making this yield range a conservative benchmark for procurement evaluation of the (2S) building block [1].

C-4 substitution Barbier reaction carbapenem precursor

Specific Research and Industrial Procurement Scenarios for (2S)-4-Oxoazetidin-2-yl Acetate Grounded in the Above Evidence


GMP‑Compliant Carbapenem or Penem API Starting Material Requiring Full Stereochemical Traceability

When a manufacturing process for imipenem, meropenem, or faropenem requires a chiral β‑lactam building block whose stereochemical pedigree can be traced to an authoritative database, the (2S)‑4‑oxoazetidin‑2‑yl acetate provides a ChemSpider‑resolved single‑enantiomer entry with one defined stereocentre . This satisfies the ICH Q11 requirement for a “defined chemical structure” for a regulatory starting material, a criterion that the racemic 4‑acetoxy‑2‑azetidinone cannot meet .

Environmental Fate Screening of Monocyclic β‑Lactam Intermediates for Wastewater Risk Assessment

In a pre‑scale‑up environmental risk assessment, the degradation half‑life data established for azetidinone‑acetate chemotypes (DT₅₀ 8–22 days in water/soil) [1] enable procurement teams to select building blocks that minimize the hazard classification of process waste streams. Choosing the simpler (2S)‑acetate scaffold, which lacks additional polar substituents, is anticipated to exhibit degradation kinetics at the slower end of the published range, thereby simplifying containment logistics relative to more rapidly degrading, hydroxylated analogs [1].

C‑4 Position Diversification in Medicinal Chemistry Libraries Targeting β‑Lactamase‑Resistant Scaffolds

For structure‑activity relationship campaigns that require late‑stage diversification at the C‑4 position via Barbier‑type or related organometallic couplings, the acetoxy leaving group on the (2S)‑4‑oxoazetidin‑2‑yl acetate has been demonstrated to undergo efficient displacement with isolated yields of 76–82 % on closely related di‑substituted analogs [2]. This performance level serves as the benchmark for selecting the (2S)‑acetate over alternative leaving groups (e.g., mesylate or tosylate) that lack equivalent literature precedent for the azetidinone core [2].

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